An In-depth Technical Guide to 1,5-Dichloropentan-2-ol (CAS 89280-57-9)
An In-depth Technical Guide to 1,5-Dichloropentan-2-ol (CAS 89280-57-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a technical guide compiled from available chemical data and principles. Experimental data for 1,5-Dichloropentan-2-ol (CAS 89280-57-9) is not widely available in published literature. The information on physical properties, spectroscopic data, and protocols are based on expert analysis of structurally similar compounds and established chemical theories. All proposed experimental work should be conducted with appropriate safety precautions and validated under laboratory conditions.
Executive Summary
1,5-Dichloropentan-2-ol is a halogenated alcohol with potential applications as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Its bifunctional nature, possessing both a secondary alcohol and two primary chloroalkane moieties, allows for a range of chemical transformations. This guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, detailed protocols for its characterization, and essential safety and handling information. Due to the scarcity of direct experimental data, this document leverages information from analogous structures to provide a robust and scientifically grounded resource for researchers.
Molecular and Physicochemical Properties
1,5-Dichloropentan-2-ol is a chiral molecule containing a stereocenter at the carbon bearing the hydroxyl group. The presence of two chlorine atoms and a hydroxyl group on a five-carbon backbone dictates its physical and chemical behavior.
Core Identification
| Property | Value | Source |
| CAS Number | 89280-57-9 | [1][2] |
| Molecular Formula | C₅H₁₀Cl₂O | [1][2] |
| Molecular Weight | 157.04 g/mol | [1][2] |
| Canonical SMILES | C(CCCl)C(O)CCl | [2] |
Predicted Physicochemical Data
The physical properties of 1,5-Dichloropentan-2-ol are anticipated to be influenced by the presence of the hydroxyl group, which allows for hydrogen bonding, and the two chlorine atoms, which increase its molecular weight and polarity compared to a simple pentanol. The following properties are estimated based on data from its structural isomer, 1,5-dichloropentane, and other related chlorohydrins.
| Property | Predicted Value | Rationale and Comparative Analysis |
| Boiling Point | ~200-220 °C (at 760 mmHg) | Higher than 1,5-dichloropentane (180 °C) due to hydrogen bonding from the hydroxyl group.[3] |
| Density | ~1.2 g/cm³ at 20 °C | Greater than 1,5-dichloropentane (1.10 g/cm³) due to the presence of the oxygen atom.[3] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, ether). | The hydroxyl group imparts some water solubility, but the hydrocarbon chain and chlorine atoms limit it. |
| Appearance | Colorless to pale yellow liquid. | Typical for many chlorinated hydrocarbons and alcohols.[3] |
Proposed Synthesis Pathway
A plausible and efficient route for the synthesis of 1,5-Dichloropentan-2-ol involves the hydrochlorination of a suitable unsaturated precursor. A logical starting material would be pent-4-en-2-ol. The reaction proceeds via an electrophilic addition of HCl across the double bond.
Caption: Proposed synthesis of 1,5-Dichloropentan-2-ol.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 1,5-Dichloropentan-2-ol from pent-4-en-2-ol.
Materials:
-
Pent-4-en-2-ol
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Concentrated Hydrochloric Acid (HCl)
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Anhydrous Diethyl Ether
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (NaCl) solution (brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pent-4-en-2-ol in anhydrous diethyl ether. Cool the flask in an ice bath to 0-5 °C.
-
Addition of HCl: Slowly add concentrated hydrochloric acid dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,5-Dichloropentan-2-ol.
Spectroscopic and Chromatographic Characterization
Due to the lack of published spectra for 1,5-Dichloropentan-2-ol, the following are predicted characteristics based on its structure and data from analogous compounds. These predictions can guide the analysis of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz):
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δ 4.0-4.2 ppm (m, 1H): Methine proton (CH-OH).
-
δ 3.6-3.8 ppm (t, 2H): Methylene protons adjacent to the chlorine at C5 (-CH₂-Cl).
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δ 3.5-3.7 ppm (m, 2H): Methylene protons adjacent to the chlorine at C1 (-CH₂-Cl).
-
δ 1.8-2.2 ppm (m, 2H): Methylene protons at C4.
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δ 1.6-1.8 ppm (m, 2H): Methylene protons at C3.
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A broad singlet for the -OH proton may appear, and its chemical shift will be concentration-dependent.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
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δ ~70 ppm: Methine carbon bearing the hydroxyl group (C2).
-
δ ~45 ppm: Methylene carbon bearing the chlorine at C1.
-
δ ~44 ppm: Methylene carbon bearing the chlorine at C5.
-
δ ~30-35 ppm: Methylene carbons at C3 and C4.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 2850-3000 | C-H stretch | Alkane |
| 1050-1150 | C-O stretch | Secondary Alcohol |
| 650-800 | C-Cl stretch | Chloroalkane |
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A weak molecular ion peak is expected at m/z 156, with isotopic peaks at m/z 158 and 160 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
-
Fragmentation: Key fragmentation patterns would include the loss of HCl (M-36), loss of a chloromethyl radical (M-49), and alpha-cleavage adjacent to the alcohol. A prominent peak corresponding to the loss of water (M-18) is also anticipated.[4]
Gas Chromatography (GC)
A suitable GC method for purity analysis would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with a temperature gradient program. The retention time will be longer than that of 1,5-dichloropentane due to the higher boiling point and polarity of the hydroxyl group.
Safety and Handling
Hazard Classification (Predicted)
-
Acute Toxicity, Oral: Likely to be harmful or toxic if swallowed.[3]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[3]
-
Eye Damage/Irritation: Expected to cause serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: Lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge is recommended.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Handle in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Potential Applications in Research and Development
The unique structure of 1,5-Dichloropentan-2-ol makes it a valuable building block in organic synthesis.
-
Pharmaceutical Synthesis: The hydroxyl group can be a site for further functionalization or can direct stereoselective reactions. The two chloro groups can be substituted by various nucleophiles to build more complex molecular scaffolds.
-
Polymer Chemistry: The di-functional nature of the molecule could potentially be used in the synthesis of specialty polymers.
-
Agrochemicals: Similar to its analogue 1,5-dichloropentane, it could serve as an intermediate in the synthesis of novel pesticides and herbicides.[3]
Caption: Potential synthetic transformations of 1,5-Dichloropentan-2-ol.
Conclusion
While 1,5-Dichloropentan-2-ol (CAS 89280-57-9) remains a compound with limited publicly available experimental data, its structural features suggest significant potential as a synthetic intermediate. This guide provides a scientifically reasoned framework for its properties, synthesis, and handling. Researchers and drug development professionals can use this information as a starting point for their work, with the understanding that all proposed methods require experimental validation. The protocols and predicted data herein are intended to accelerate the exploration of this promising, yet under-characterized, chemical entity.
References
- Hentrich, W., & Kirstahler, A. (1952).
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Wuxi Ginkgo Plastic Industry Co.,Ltd. (n.d.). Chlorohydrin. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). 1,5-Dichloropentane-1,5-diol. Retrieved February 4, 2026, from [Link]
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Molport. (n.d.). 1,5-dichloropentan-2-ol. Retrieved February 4, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Pentane, 1,5-dichloro-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). 1,5-Dichloropentane. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). 1,5-Dichloropentane-2,4-diol. Retrieved February 4, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Chlorohydrin synthesis by chlorination or substitution. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN103709023A - Synthesis method for 3,5-dichloro-2-pentanone.
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PubChem. (n.d.). 3,5-Dichloropentan-2-ol. Retrieved February 4, 2026, from [Link]
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Wikipedia. (2023, December 2). GHS hazard statements. Retrieved February 4, 2026, from [Link]
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Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved February 4, 2026, from [Link]
